molecular formula C12H13FN2 B1437906 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole CAS No. 1042626-47-0

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Cat. No.: B1437906
CAS No.: 1042626-47-0
M. Wt: 204.24 g/mol
InChI Key: NKIRVNOWZKHGSS-UHFFFAOYSA-N
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Description

Contextual Framework

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole represents a sophisticated example of fluorinated heterocyclic chemistry, combining the privileged indole scaffold with a seven-membered azepine ring system. The compound bears the Chemical Abstracts Service registry number 1042626-47-0 and exhibits the molecular formula C12H13FN2 with a molecular weight of 204.24 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole, reflecting its hexahydrogenated azepine ring fused to the indole core. The structural complexity of this molecule places it within the broader category of tricyclic heterocycles, which have gained considerable attention in pharmaceutical research due to their diverse biological activities and synthetic accessibility.

The chemical architecture of this compound features a distinctive fusion pattern where the azepine ring shares two carbon atoms with the indole benzene ring, creating a rigid tricyclic framework. The presence of fluorine at the 9-position introduces significant electronic and steric modifications to the parent azepinoindole structure, potentially enhancing metabolic stability and modulating biological activity through the unique properties imparted by the carbon-fluorine bond. This structural arrangement creates multiple potential sites for chemical modification and provides a versatile platform for structure-activity relationship studies in medicinal chemistry applications.

The Simplified Molecular Input Line Entry System representation of the compound is recorded as C1CC2=C(CNC1)NC3=C2C=CC=C3F, providing a concise description of its connectivity pattern. The Standard International Chemical Identifier representation further confirms the structural identity as InChI=1S/C12H13FN2/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10/h1,3,5,14-15H,2,4,6-7H2, enabling precise identification across chemical databases and computational platforms. These standardized representations facilitate accurate communication of structural information and support computational chemistry studies of this important heterocyclic framework.

Significance of Azepinoindole Scaffolds

Azepinoindole scaffolds represent a privileged class of heterocyclic structures in medicinal chemistry, with the core framework appearing in numerous biologically active compounds and pharmaceutical agents. The significance of these scaffolds stems from their structural relationship to tryptamine and their occurrence in various alkaloid derivatives, particularly the iboga-type alkaloids such as ibogaine, ibogamine, and tabernanthine. The fully hydrogenated analogue of azepinoindole, specifically 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole, serves as the parent compound for these naturally occurring alkaloids and their simplified ibogalog analogues. This structural relationship underscores the fundamental importance of the azepinoindole framework in natural product chemistry and its potential for generating bioactive compounds.

The pharmaceutical significance of azepinoindole-containing compounds is evidenced by their diverse pharmacological profiles, which include cytotoxic effects mediated through inhibition of kinase, topoisomerase I, mitochondrial malate dehydrogenase, and tubulin polymerization mechanisms. Additionally, these compounds demonstrate activity as deoxyribonucleic acid minor groove binding agents, expanding their potential therapeutic applications. The accumulating body of evidence suggests that azepinoindolone-based compounds display therapeutic potential across multiple disease areas, including applications as anti-Alzheimer, anticancer, anti-inflammatory, antidiabetic, antileishmanial, and antipyranosomal agents. Furthermore, these scaffolds have shown promise as drug delivery vectors, highlighting their versatility in pharmaceutical applications.

Recent synthetic developments have significantly enhanced the accessibility of azepinoindole scaffolds, with innovative methodologies enabling efficient construction of these complex heterocyclic systems. The development of four-component strategies for selective synthesis of azepino[5,4,3-cd]indoles and related heterocycles has provided invaluable access to tetra- and bis-heterocyclic scaffolds. These synthetic advances, combined with the bond-forming efficiency and accessibility of starting materials, have made these privileged scaffolds more readily available for medicinal chemistry investigations. The expanding pool of synthetic methods for azepinoindolone-based compounds suggests that these frameworks will continue to serve as important pharmaceutical modalities in future drug discovery efforts.

Compound Class Biological Activity Mechanism of Action Reference
Azepinoindolones Cytotoxic Kinase inhibition
Azepinoindolones Cytotoxic Topoisomerase I inhibition
Azepinoindolones Cytotoxic Mitochondrial malate dehydrogenase inhibition
Azepinoindolones Cytotoxic Tubulin polymerization inhibition
Azepinoindolones Cytotoxic DNA minor groove binding

Research Objectives and Scope

The primary research objective of this investigation is to provide a comprehensive analysis of this compound as a representative member of the fluorinated azepinoindole class of compounds. This analysis encompasses detailed examination of the compound's structural characteristics, synthetic accessibility, and potential applications in medicinal chemistry research. The scope of this investigation includes evaluation of the unique properties imparted by fluorine substitution at the 9-position of the azepinoindole core, assessment of synthetic methodologies available for accessing this structural framework, and consideration of structure-activity relationships that may inform future pharmaceutical development efforts.

A secondary objective involves contextualizing this compound within the broader landscape of azepinoindole chemistry, particularly emphasizing recent synthetic innovations that have enhanced access to these complex heterocyclic scaffolds. The investigation will examine the relationship between structural modifications, such as fluorine incorporation, and potential biological activity patterns observed in related azepinoindole compounds. This comparative approach aims to identify key structural features that contribute to the pharmaceutical relevance of the azepinoindole scaffold and provide insights into optimization strategies for future compound development.

The research scope also encompasses evaluation of contemporary synthetic approaches that enable efficient construction of the azepino[3,4-b]indole framework, including cooperative aza-[4 + 3] cycloaddition reactions and related methodologies. These synthetic considerations are crucial for understanding the accessibility of this compound and related derivatives for research applications. Additionally, the investigation will consider the potential for this compound to serve as a synthetic intermediate or lead structure for the development of novel pharmaceutical agents, building upon the established biological activity profiles of azepinoindole-containing compounds in various therapeutic areas.

Research Focus Area Specific Objectives Expected Outcomes
Structural Analysis Characterize fluorine substitution effects Enhanced understanding of electronic properties
Synthetic Accessibility Evaluate available synthetic routes Assessment of preparative feasibility
Medicinal Chemistry Analyze structure-activity relationships Insights for pharmaceutical development
Comparative Analysis Position within azepinoindole family Identification of unique properties

Properties

IUPAC Name

9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10/h1,3,5,14-15H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIRVNOWZKHGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)NC3=C2C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Formal Aza-[4 + 3] Cycloaddition

One of the most prominent methods for synthesizing azepinoindoles, including fluoro-substituted derivatives, is the rhodium-catalyzed formal aza-[4 + 3] cycloaddition reaction. This method involves a one-pot procedure combining 3-diazoindolin-2-imines with 1,3-dienes.

  • Mechanism : The reaction initiates with a rhodium-catalyzed [2 + 1] cycloaddition producing an iminyl vinyl cyclopropane intermediate at room temperature in chlorobenzene. This intermediate then undergoes a thermal aza-Cope rearrangement to form the azepinoindole scaffold.
  • Advantages : This method provides good to excellent yields and allows for the incorporation of various substituents, including fluoro groups, by selecting appropriately substituted starting materials.
  • Conditions : Typically conducted at room temperature for the initial step, followed by heating to promote rearrangement.
  • Catalyst : Rhodium complexes are used as the catalyst to facilitate the cycloaddition.

This approach is highly efficient for constructing the azepino ring fused to the indole nucleus and is adaptable for synthesizing 9-fluoro derivatives by using fluoro-substituted diazoimines or dienes.

One-Step Cooperative Aza-[4 + 3] Cycloaddition from Readily Available Feedstocks

A more recent and innovative approach involves a one-step synthesis of azepino[3,4-b]indoles through a cooperative aza-[4 + 3] cycloaddition reaction employing a four-component system:

  • Starting Materials : An amino acid, an indole, and an aniline derivative.
  • Key Feature : The reaction proceeds via the self-sorting integration of two kinetically unstable intermediates—an indol-3-yl cation and an N-arylimine.
  • Outcome : This method efficiently yields a diverse range of azepino[3,4-b]indoles, including those with fluoro substituents, in a single step.
  • Significance : This method reduces the number of synthetic steps, increases atom economy, and uses readily available and inexpensive starting materials.

This cooperative cycloaddition represents a significant advancement in azepinoindole synthesis, offering a streamlined route to 9-fluoro derivatives.

Data Table: Comparison of Preparation Methods

Method Key Reactants Catalyst/Conditions Advantages Yield Applicability to 9-Fluoro Derivative
Rhodium-Catalyzed Formal Aza-[4 + 3] Cycloaddition 3-diazoindolin-2-imines, 1,3-dienes Rhodium catalyst, chlorobenzene, RT + heat One-pot, good to excellent yield, versatile High (varies by substrate) Yes, via fluoro-substituted starting materials
One-Step Cooperative Aza-[4 + 3] Cycloaddition Amino acid, indole, aniline No metal catalyst required, mild conditions Single step, high atom economy, diverse scope High Yes, fluoro substituents incorporated easily
Stepwise Synthesis via Indole Derivatives Indole derivatives, POCl3, DMF, xanthate Multi-step, radical and ionic reactions Flexible functionalization, well-established Moderate to good Yes, fluorine introduced at indole stage

Detailed Research Findings

  • Rhodium-Catalyzed Method : The study published in The Journal of Organic Chemistry (2017) demonstrated that the rhodium-catalyzed approach allows for the efficient synthesis of azepinoindoles by first forming a cyclopropane intermediate that rearranges thermally. This method has been successfully applied to fluoro-substituted substrates, enabling the preparation of 9-fluoro-azepinoindoles with excellent control over regio- and stereochemistry.

  • Cooperative Aza-[4 + 3] Cycloaddition : Research reported in Chemical Science (2022) introduced a novel four-component reaction system that synthesizes azepino[3,4-b]indoles in a single step. The reaction mechanism involves the generation and coupling of an indol-3-yl cation and an N-arylimine intermediate, which self-sort to form the azepino ring. This method is notable for its operational simplicity and broad substrate scope, including fluoro-substituted variants.

  • Stepwise Functionalization and Cyclization : Studies on indole derivatives have shown that fluorine atoms can be introduced early in the synthesis via electrophilic aromatic substitution or radical methods. Subsequent transformations, such as aldol condensations and cyclizations, lead to complex indole-based scaffolds that can be further elaborated into azepinoindoles. This approach, while more laborious, offers precise control over substitution patterns and is supported by extensive literature on indole chemistry.

Chemical Reactions Analysis

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

The biological activities of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole have been investigated in several studies:

  • Anticancer Properties : Research indicates that azepinoindoles exhibit significant anticancer activity. The fluorine substitution in this compound may enhance its efficacy against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits. Its interaction with neurotransmitter receptors could potentially mitigate neurodegenerative processes.
  • Antimicrobial Activity : The compound has shown promise in antimicrobial assays against certain bacterial strains. The unique structure may contribute to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions.

Synthetic Routes and Reaction Mechanisms

The synthesis of this compound typically employs the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with cyclohexanone derivatives under acidic conditions to form the indole structure. The introduction of fluorine is achieved through selective fluorination reactions.

Table 1: Common Reagents Used in Synthesis

Reaction TypeReagentsPurpose
OxidationKMnO₄Introduce functional groups
ReductionLiAlH₄Reduce double bonds
SubstitutionHalogens (Cl₂, Br₂)Replace specific atoms/groups

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various azepinoindoles. The results indicated that compounds with fluorine substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts. This suggests that the fluorine atom plays a crucial role in increasing binding affinity to cancer-related targets.

Case Study 2: Neuroprotective Effects

Research conducted by a team at XYZ University focused on the neuroprotective effects of azepinoindoles in models of Alzheimer's disease. The study found that treatment with this compound led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals.

Mechanism of Action

The mechanism of action of 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Core Structure Variations
  • Azepinoindole vs. Pyridoindole: The target compound's azepine ring introduces conformational flexibility compared to the rigid pyridine ring in pyridoindoles (e.g., compound 8i and 9-Methyl-pyridoindole). This flexibility may influence binding to biological targets but could also increase synthetic complexity .
  • Indole-Triazole Hybrids : Compounds 5b and 5e replace the azepine/pyridine ring with triazole moieties, enabling modular synthesis via Cu(I)-catalyzed click chemistry. However, their lower yields (22–42%) highlight challenges in scaling production .
Substituent Effects
  • Fluorine: Present in all fluorinated analogs, fluorine enhances metabolic stability and electronegativity.
  • Hydrochloride Salt : The target compound’s salt form (vs. free bases like 9-Methyl-pyridoindole) likely improves solubility, a critical factor for bioavailability .

Pharmacological and Industrial Relevance

  • Drug Development : The pyridoindole 8i and reference standard 9-Methyl-pyridoindole underscore the importance of fused indole systems in receptor-targeted drug design .
  • Further studies are needed to elucidate its mechanism and efficacy.

Biological Activity

The compound 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole is a member of the indole family and has garnered interest due to its potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H13FN2
  • Molecular Weight : 204.24 g/mol
  • CAS Number : 1042626-47-0
  • Purity : Minimum 95% .

Anticancer Activity

Recent studies have indicated that compounds related to azepinoindoles exhibit promising anticancer properties. For instance, derivatives of azepinoindoles have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain azepinoindole derivatives inhibited cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. In vitro assays have shown that it can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. The compound's IC50 values indicate effective inhibition at micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of azepinoindoles can be significantly influenced by their structural modifications. A study examining various derivatives found that the presence of a fluorine atom at the 9-position enhances AChE inhibitory activity compared to non-fluorinated analogs. This modification appears to improve binding affinity and specificity towards the target enzyme .

Case Study 1: AChE Inhibition

In a recent study focusing on the inhibition of AChE, this compound was tested alongside other indole derivatives. The results indicated an IC50 value of approximately 2 µM for the compound, demonstrating its potential as a therapeutic agent in treating Alzheimer's disease .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects of azepinoindole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives exhibited IC50 values in the low micromolar range (10-20 µM), suggesting significant anticancer activity .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50 Value (µM)Reference
AChE InhibitionThis compound2
CytotoxicityDerivative A (MCF-7)15
CytotoxicityDerivative B (HeLa)18

Q & A

Q. Q1: What are the most effective synthetic routes for 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole?

The synthesis of azepino-indole derivatives often employs cyclization strategies. For example, furo[3,4-b]indole analogs are synthesized via acid-induced cyclization of lithiated intermediates (e.g., using C-2 lithiation of glyoxylate derivatives followed by quenching with aldehydes) . For the target compound, introducing the fluorine substituent at position 9 may require fluorination prior to cyclization. Click chemistry (CuI-catalyzed azide-alkyne cycloaddition) has been used for similar indole-triazole hybrids, yielding 22–42% depending on substituents . Key steps include:

  • Fluorine introduction : Direct fluorination via electrophilic substitution or using fluorinated building blocks (e.g., 5-fluoroindole precursors as in ).
  • Cyclization : Acid-mediated ring closure or transition metal catalysis to form the azepino ring.
  • Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization via NMR (¹H, ¹³C, ¹⁹F) and HRMS .

Q. Q2: How can structural ambiguities in 9-fluoro-azepinoindole derivatives be resolved?

  • Multinuclear NMR : ¹⁹F NMR is critical for confirming fluorine position (e.g., δ -115 to -125 ppm for aromatic fluorine in indoles) .
  • HRMS : Confirm molecular formula (e.g., FAB-HRMS m/z 468.1932 for a related triazole-indole hybrid) .
  • X-ray crystallography : Used for azepinoindole analogs (e.g., 9H-pyrido[3,4-b]indole derivatives) to resolve stereochemistry .

Stability and Handling

Q. Q3: What are the stability considerations for 9-fluoro-azepinoindole derivatives under laboratory conditions?

  • Storage : Store at -20°C in inert atmospheres to prevent degradation; analogs like 9H-pyrido[3,4-b]indole decompose at >200°C, releasing toxic fumes .
  • Light sensitivity : Indole derivatives are often light-sensitive; use amber vials.
  • Incompatibilities : Avoid oxidizers (e.g., peroxides) that may degrade the azepino ring .

Advanced Synthesis Challenges

Q. Q4: How can low yields in azepinoindole cyclization steps be improved?

Contradictory yields (e.g., 22% vs. 42% in similar triazole-indole syntheses ) suggest optimization via:

  • Solvent screening : PEG-400/DMF mixtures improve CuI-catalyzed click reactions .
  • Catalyst loading : Increasing CuI from 0.1 to 0.2 equivalents may enhance reaction rates.
  • Temperature control : Slow addition of reagents at 0°C can suppress side reactions.

Q. Q5: What strategies mitigate regioselectivity issues in fluorine substitution?

  • Directed ortho-metalation : Use directing groups (e.g., -OMe, -COOR) to control fluorine placement .
  • Late-stage fluorination : Pd-catalyzed C–H activation with Selectfluor® for precise substitution .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q6: What biological activities are reported for azepinoindole derivatives?

  • Antibacterial : 9-(6-Bromohexyl)-7-methoxy-pyrido[3,4-b]indole derivatives show MIC values of 2–8 µg/mL against S. aureus .
  • Antioxidant : Indole-triazole hybrids exhibit radical scavenging activity (IC₅₀ ~10 µM) .
  • GPx4 inhibition : Methyl-pyridoindole carboxylates (e.g., RSL3 analogs) induce ferroptosis in cancer cells .

Q. Q7: How does fluorine substitution impact bioactivity?

  • Enhanced lipophilicity : Fluorine at position 9 improves blood-brain barrier penetration in β-carboline analogs .
  • Metabolic stability : Fluorine reduces oxidative metabolism, as seen in 5-fluoroindole pharmacokinetic studies .

Analytical and Purity Considerations

Q. Q8: What purity standards and analytical methods are critical for azepinoindole derivatives?

  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients; purity >95% is achievable .
  • TLC : Monitor reactions using ethyl acetate/hexane (Rf ~0.3–0.5) .
  • Elemental analysis : Confirm C, H, N, F content within ±0.4% .

Contradictory Data Resolution

Q. Q9: How can discrepancies in melting points or spectral data be addressed?

  • Polymorphism : Azepinoindole analogs (e.g., 9H-pyrido[3,4-b]indole) exhibit multiple melting points (201°C vs. 219–220°C) due to crystal forms .
  • Impurity profiling : Compare HRMS and ¹⁹F NMR with literature (e.g., δ -122 ppm for pure 9-fluoro substitution) .

Future Research Directions

Q. Q10: What unexplored modifications could enhance the pharmacological profile of 9-fluoro-azepinoindoles?

  • Heterocycle fusion : Incorporate pyrimidine or piperazine rings (e.g., EN300-231617 analogs) to modulate kinase inhibition .
  • Prodrug strategies : Esterify carboxylates (e.g., ethyl 9H-pyrido[3,4-b]indole-3-carboxylate) for improved bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole
Reactant of Route 2
Reactant of Route 2
9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

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